12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid

描述

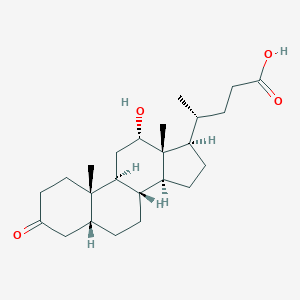

12alpha-Hydroxy-3-oxo-5beta-cholan-24-Oic acid, also known as 3-dehydrodeoxycholic acid or (5b, 12a)-12-hydroxy-3-oxocholan-24-Oate, belongs to the class of organic compounds known as monohydroxy bile acids, alcohols and derivatives. These are bile acids, alcohols or any of their derivatives bearing a hydroxyl group. This compound is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound can be converted into 3-oxodeoxycholoyl-CoA.

This compound is a 3-oxo-5beta-steroid that is 7-deoxycholic acid in which the hydroxy group at position 3 has undergone formal oxidation to the corresponding ketone. It has a role as a human metabolite. It is a bile acid, a monohydroxy-5beta-cholanic acid, a 12alpha-hydroxy steroid and a 3-oxo-5beta-steroid. It is a conjugate acid of a 12alpha-hydroxy-3-oxo-5beta-cholan-24-oate.

作用机制

Target of Action

3-Oxodeoxycholic acid, also known as 12alpha-Hydroxy-3-oxo-5beta-cholanoic acid or 12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid, is a secondary bile acid . It is a metabolite of deoxycholic acid in Clostridium perfringens, a bacteria found in the intestines of mammals

Mode of Action

It is suggested that bacterial epimerization of the 3 hydroxy (3 oh) group occurs through 3 oxo intermediates .

Biochemical Pathways

3-Oxodeoxycholic acid is involved in the biosynthesis of iso-bile acids, a prominent class of microbiota-derived bile acids . This pathway detoxifies deoxycholic acid and thus favors the growth of the keystone genus Bacteroides . The gut microbiota metabolizes bile acids to generate secondary bile acids, such as lithocholic acid (LCA), deoxycholic acid (DCA), and their derivatives .

Pharmacokinetics

It is known that this compound is a solid and is slightly soluble in chloroform and methanol .

Result of Action

It is known that various secondary bile acids, possibly including 3-oxodeoxycholic acid, are ligands for the farnesoid x receptor (fxr), the liver x receptor (lxr), the g protein–coupled receptor tgr5 and the vitamin d receptor and initiate a variety of signaling cascades relevant to metabolic and hepatic diseases .

Action Environment

The action of 3-oxodeoxycholic acid is influenced by the environment in the intestines of mammals, where it is produced by C. perfringens . The composition of the gut microbiota can be changed due to environmental factors such as diet and antibiotic intake . These changes can potentially influence the production and action of 3-oxodeoxycholic acid.

生化分析

Biochemical Properties

3-oxodeoxycholic acid plays a significant role in biochemical reactions. It serves as a ligand for two significant nuclear receptors, FXR and LXR . These receptors are transcription factors responsible for regulating the expression of specific genes associated with vital metabolic processes .

Cellular Effects

When 3-oxodeoxycholic acid binds to FXR and LXR, it triggers their activation, initiating a series of molecular events . As a result, genes involved in cholesterol, bile acid, and glucose metabolism undergo upregulation, meaning their expression is increased . Simultaneously, genes associated with inflammation and lipid metabolism experience downregulation, leading to a decrease in their expression .

Molecular Mechanism

The molecular mechanism of 3-oxodeoxycholic acid involves orchestrating a cascade of gene regulation, influencing critical metabolic pathways . The activation of these nuclear receptors by the compound leads to the enhancement of cholesterol, bile acid, and glucose metabolism, while concurrently suppressing inflammation and lipid metabolism-related genes .

生物活性

12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid , also known as 3-dehydrodeoxycholic acid , is a bile acid derivative with significant biological activity. This compound belongs to the class of monohydroxy bile acids, which are characterized by their hydrophobic nature and involvement in various metabolic processes. Its molecular formula is , with a molar mass of approximately 390.56 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C24H38O4 |

| Molar Mass | 390.56 g/mol |

| Melting Point | >105°C (decomposes) |

| Solubility | Slightly soluble in chloroform and methanol |

| Appearance | White to off-white solid |

The biological activity of this compound primarily involves its role as a receptor agonist for cholic acid receptors. This interaction can lead to various physiological effects, including modulation of lipid metabolism and potential anti-tumor properties .

Antitumor Activity

Research indicates that this compound may exhibit anticancer properties . A study highlighted its potential in inhibiting cancer cell proliferation, suggesting that it could be a candidate for further development in cancer therapy .

Effects on Lipid Metabolism

This compound plays a crucial role in lipid metabolism, particularly in the regulation of bile acids. It influences the synthesis and transformation of bile acids, which are essential for fat digestion and absorption. The modulation of these pathways can have implications for metabolic disorders, including obesity and diabetes .

Interaction with Gut Microbiota

The compound's metabolism is significantly influenced by gut microbiota, which can modify its structure and activity. This interaction may enhance its biological effects or alter its toxicity profile, indicating a complex relationship between host metabolism and microbial activity .

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers administered varying doses of this compound to cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM . These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

Case Study 2: Lipid Metabolism Regulation

A lipidomic analysis conducted on human subjects revealed that levels of this compound correlate with specific metabolic markers associated with lipid metabolism disorders. The study found that elevated levels were linked to improved metabolic profiles in participants following dietary interventions .

Research Findings

Recent studies have focused on the following aspects:

- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, which play a critical role in its bioactivation and detoxification processes .

- Biochemical Interactions : It interacts with various enzymes involved in lipid metabolism, potentially leading to alterations in metabolic fluxes within cells .

- Transport Mechanisms : The transport and distribution within tissues are mediated by specific transporters, influencing its bioavailability and therapeutic efficacy .

科学研究应用

Biochemical Research Applications

Role in Bile Acid Metabolism

As a bile acid derivative, 12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid plays a crucial role in the digestion and absorption of dietary fats. It is extensively used in biochemical research to study bile acid metabolism and its physiological functions. The synthesis of coenzyme A esters from bile acid derivatives has been instrumental in understanding beta-oxidation pathways in bile acid biosynthesis.

Synthesis of Reference Compounds

This compound serves as a reference standard in various analytical methods. For instance, the synthesis of stereoisomeric trihydroxy-5beta-cholan-24-oic acids aids researchers in identifying bile acid metabolites through chromatographic techniques.

| Application | Description |

|---|---|

| Bile Acid Metabolism | Understanding digestion and absorption processes |

| Reference Standards | Used in chromatographic analysis |

Pharmacological Applications

Potential Therapeutic Uses

Research indicates that derivatives of this compound exhibit pharmacological properties that may be beneficial for therapeutic applications. For example, studies have shown that certain bile acid derivatives can enhance the central nervous system uptake of drugs like quinine and morphine, suggesting potential roles in pain management and neuropharmacology.

Antimicrobial Properties

Recent studies have explored the synthesis of bile acid-based amino sterols derived from this compound, demonstrating promising antibacterial activity against pathogens such as Staphylococcus aureus. These findings indicate potential applications in developing new antibiotics to combat drug-resistant bacteria .

| Application | Description |

|---|---|

| CNS Drug Delivery | Enhancing drug uptake in the brain |

| Antimicrobial Agents | Developing new antibiotics |

Analytical Chemistry Applications

Chromatographic Techniques

The compound's derivatives are utilized as reference materials in analytical chemistry for chromatographic and spectroscopic analyses. Their unique structural properties allow for the differentiation and identification of various bile acids in biological samples .

Synthesis for Research Tools

The synthesis of labeled tracers from bile acids enables researchers to trace metabolic pathways effectively. This application is critical for understanding the dynamics of bile acid metabolism in different species and conditions.

| Application | Description |

|---|---|

| Chromatography | Reference standards for analysis |

| Tracers for Metabolism Studies | Tools for studying metabolic pathways |

Case Study 1: Bile Acid Metabolism Research

In a study investigating the metabolism of bile acids across vertebrates, this compound was synthesized to identify novel bile acids present in species like swans and geese. This research expanded understanding of evolutionary adaptations in bile acid metabolism.

Case Study 2: Antimicrobial Development

A study focused on synthesizing amino sterols from bile acids demonstrated that compounds derived from this compound showed significant antibacterial activity comparable to established antibiotics like gentamicin . This highlights its potential role in addressing antibiotic resistance.

属性

IUPAC Name |

(4R)-4-[(5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-21,26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,17+,18-,19+,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUMZOAFCDOTRW-OVEHVULHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(=O)C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4185-01-7 | |

| Record name | (5β,12α)-12-Hydroxy-3-oxocholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-OXODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID36RLU01B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12alpha-hydroxy-3-oxo-5beta-cholan-24-oic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。